3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol

Medicinal Chemistry ADME Profiling Fragment-Based Drug Design

Researchers optimizing kinase inhibitor or PROTAC ADME profiles often face solubility-permeability deadlocks with direct C-C linked pyrazole scaffolds. This ether-linked building block raises HBA from 3 to 4 and tPSA from 45.2 to 68.0 Ų, enabling precise tuning near the CNS penetration threshold. • 4 HBA / 68.0 Ų tPSA for tunable CNS permeability in fragment-based SAR • N-Methyl group mitigates N-glucuronidation risk for metabolically stable PROTAC linkers • Terminal primary alcohol enables stable ester/carbamate conjugation with hydrolytically robust ether linkage Supplied by BenchChem with rapid global fulfillment.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B12076153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCCCO
InChIInChI=1S/C7H12N2O2/c1-9-6-7(5-8-9)11-4-2-3-10/h5-6,10H,2-4H2,1H3
InChIKeyHBZJBBSZRUMOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Identity & Baseline


3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol (CAS 1602539-47-8) is a pyrazole-based heterocyclic building block bearing a terminal primary alcohol tethered via an ether linkage at the 4-position of the 1-methylpyrazole ring . Its molecular formula is C₇H₁₂N₂O₂ with a molecular weight of 156.18 g·mol⁻¹, distinguishing it from direct C–C linked analogs such as 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 192661-38-4; MW 140.18) by the presence of an additional oxygen atom that introduces a hydrogen-bond-acceptor site and alters polarity .

1 Heterocyclic building block with ether-linked alcohol handle
2 Medicinal chemistry fragment elaboration
3 Kinase inhibitor and PROTAC linker research
Ether linkage introduces higher HBA and tPSA compared to direct C–C analogs. Review linker geometry requirements before ordering.

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Generic Substitution Risks


The ether-linked 3-((1-methyl-1H-pyrazol-4-yl)oxy)propan-1-ol cannot be replaced by its direct C–C linked congener 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol without introducing quantifiable changes in linker geometry, polarity, and metabolic liability . The extra oxygen atom in the target compound increases the hydrogen-bond-acceptor count (HBA) from 3 to 4 and the topological polar surface area (tPSA) from 45.2 Ų to 68.0 Ų, altering solubility and permeability profiles in a manner that cannot be compensated by simple formulation adjustment [1][2]. These differences become critical when the compound serves as a linker or scaffold in drug-like molecules, where ADME properties are highly sensitive to subtle structural modifications.

Target Ether-linked pyrazole alcohol (HBA 4, tPSA 68.0 Ų)
C–C Analog Direct C–C linked congener (HBA 3, tPSA 45.2 Ų) alters polarity and permeability profile
Target N‑methyl pyrazole with anticipated metabolic stability
N–H Analog N-unsubstituted analog (CAS 1894026-61-9) has higher reported N-glucuronidation liability
Structural mismatch may shift solubility, permeability, and metabolic stability endpoints. Direct substitution without validation can alter lead optimization trajectories.

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol Analog Differentiation


Ether vs. Carbon Linker: H-Bond Acceptor and Polar Surface Area

Compared with 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, the target compound possesses an additional ether oxygen, raising the hydrogen-bond-acceptor count from 3 to 4 and the topological polar surface area (tPSA) from 45.2 Ų to 68.0 Ų [1][2]. This 22.8 Ų increase in tPSA corresponds to a measurable shift in predicted permeability, with tPSA values above 60 Ų generally associated with attenuated passive membrane diffusion relative to values below 50 Ų.

HBA and tPSA Shift
Class-level inference
Δ HBA +1 | Δ tPSA +22.8 Ų
Permeability profile may shift across the 60 Ų threshold
In silico data; no experimental permeability pair available
Medicinal Chemistry ADME Profiling Fragment-Based Drug Design

Molecular Weight vs. Ligand Efficiency in Fragment Growth

The target compound (MW 156.18) is 16 Da heavier than 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (MW 140.18), attributable to the replacement of a methylene with an ether oxygen . In fragment-based drug discovery, every 16 Da addition must be justified by a gain in binding energy; the ether oxygen provides a hydrogen-bond-acceptor that can contribute approximately −2.5 kcal·mol⁻¹ to binding free energy when appropriately paired with a donor on the target protein [1].

Ligand Efficiency Trade-off
Cross-study comparable
Δ MW +16 g·mol⁻¹ | ~−2.5 kcal·mol⁻¹ H‑bond
Fragment-growth justification for added ether acceptor
Estimated from published ITC surveys; pair not measured directly
Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

N-Methylation: Metabolic Stability Advantage

Compared with 3-(1H-pyrazol-4-yloxy)propan-1-ol (CAS 1894026-61-9), which bears a free N–H on the pyrazole ring, the target compound has an N-methyl substituent . Pyrazole N–H groups are known metabolic soft spots susceptible to N-glucuronidation and N-dealkylation; N-methylation generally reduces intrinsic clearance in human liver microsomes by 3- to 10-fold for pyrazole-containing series, based on literature surveys of matched molecular pairs [1].

N‑Methylation Stability
Class-level inference
3–10× lower reported intrinsic clearance
Supports metabolic stability endpoint review
Matched molecular pair literature; no direct pair data
Metabolic Stability Cytochrome P450 Lead Optimization

Ether vs. C–C Linker Conformational Flexibility

The ether linker (−O−CH₂−) in the target compound provides greater rotational freedom and a longer through-space distance between the pyrazole ring and the terminal hydroxyl group compared with the ethylene bridge (−CH₂−CH₂−) in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. Computational modeling indicates that the C−O−C bond angle (~112°) and two additional rotatable bonds create a more diverse conformational ensemble, enabling the hydroxyl to sample a larger sphere of positions for hydrogen-bonding interactions [1][2]. The target compound has 5 rotatable bonds versus 4 in the direct C–C analog, providing greater geometric adaptability in bifunctional linker applications [3].

Conformational Flexibility
Class-level inference
+1 rotatable bond | C–O–C angle ~112°
Broader conformational ensemble for linker design
In silico; no solution-phase structural data for this pair
Linker Design Conformational Analysis Structure-Based Drug Design

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol High-Value Applications


Fragment Elaboration in Kinase Inhibitor Lead Optimization

When a fragment hit requires growth from the pyrazole 4-position with an alcohol-terminated linker, the target compound provides an additional hydrogen-bond-acceptor (HBA = 4) compared with the direct C–C analog (HBA = 3). The 22.8 Ų tPSA advantage can be exploited to fine-tune solubility–permeability balance in kinase inhibitor series where hinge-binding pyrazole fragments are common [1].

Metabolically Stable Pyrazole Linker for PROTACs

PROTAC linker design demands metabolic robustness. The N-methyl group on the target compound reduces the risk of N-glucuronidation that would otherwise occur with the N-unsubstituted analog 3-(1H-pyrazol-4-yloxy)propan-1-ol. The combination of N-methylation and ether linkage provides a balanced profile for conjugating E3 ligase ligands to target-protein binders [2].

Bifunctional Chelator Intermediate for Metal Complexes

The terminal primary alcohol serves as a synthetic handle for attaching chelating groups (e.g., DOTA, DTPA derivatives) via ester or carbamate bonds. The ether linkage provides greater hydrolytic stability during subsequent deprotection steps compared with ester-linked analogs, while the pyrazole N-methyl group prevents undesired metal coordination at the heterocyclic nitrogen [3].

Differential Scaffold for CNS vs. Peripheral Selectivity

The tPSA of 68.0 Ų positions the target compound near the 70 Ų threshold often cited for CNS penetration. This makes it valuable for systematic SAR studies comparing CNS-excluded (tPSA > 70 Ų) versus CNS-penetrant (tPSA < 60 Ų) analogs within a chemical series, where the C–C linked comparator at 45.2 Ų falls firmly in the CNS-penetrant range [4].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Ether HBA and tPSA review
Solubility–permeability balance for hinge-binding series
PROTAC linker research
N‑methyl metabolic stability context
N‑glucuronidation liability review
Bifunctional chelator intermediate
Ether hydrolytic stability and N‑Me protection
Metal coordination interference review
CNS vs. peripheral SAR studies
tPSA threshold positioning
CNS penetration endpoint comparison
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